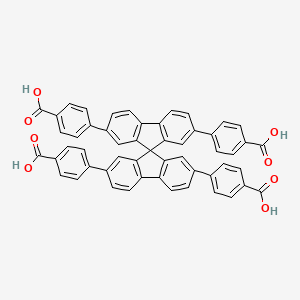
4,4',4",4"'-(9,9'-Spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’‘,4’‘’-(9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayl)tetrabenzoic acid is a complex organic compound characterized by its unique spirobifluorene core. This compound is notable for its structural rigidity and high thermal stability, making it a valuable component in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayl)tetrabenzoic acid typically involves the following steps:
Formation of the Spirobifluorene Core: This step involves the cyclization of appropriate fluorene derivatives under controlled conditions.
Introduction of Carboxyl Groups: The spirobifluorene core is then functionalized with carboxyl groups through a series of reactions, including halogenation and subsequent carboxylation.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’‘,4’‘’-(9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayl)tetrabenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as quinones, alcohols, aldehydes, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4,4’,4’‘,4’‘’-(9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayl)tetrabenzoic acid has a wide range of applications in scientific research:
Biology: The compound’s structural properties make it useful in the study of protein-ligand interactions and as a fluorescent probe.
Wirkmechanismus
The mechanism of action of 4,4’,4’‘,4’‘’-(9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayl)tetrabenzoic acid involves its ability to interact with various molecular targets through non-covalent interactions. The spirobifluorene core provides a rigid framework that can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate the compound’s binding to proteins, nucleic acids, and other biomolecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Spirobi[fluorene]-2,2’-diyldipyridine: This compound shares the spirobifluorene core but has pyridine groups instead of benzoic acid groups.
9,9’-Spirobi[fluorene]-cored perylenediimide derivative: This derivative has perylenediimide groups attached to the spirobifluorene core, making it useful in organic solar cells.
Uniqueness
4,4’,4’‘,4’‘’-(9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayl)tetrabenzoic acid is unique due to its combination of a spirobifluorene core with multiple benzoic acid groups. This structure imparts high thermal stability, rigidity, and the ability to form stable complexes with metals, making it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials.
Eigenschaften
Molekularformel |
C53H32O8 |
|---|---|
Molekulargewicht |
796.8 g/mol |
IUPAC-Name |
4-[2',7,7'-tris(4-carboxyphenyl)-9,9'-spirobi[fluorene]-2-yl]benzoic acid |
InChI |
InChI=1S/C53H32O8/c54-49(55)33-9-1-29(2-10-33)37-17-21-41-42-22-18-38(30-3-11-34(12-4-30)50(56)57)26-46(42)53(45(41)25-37)47-27-39(31-5-13-35(14-6-31)51(58)59)19-23-43(47)44-24-20-40(28-48(44)53)32-7-15-36(16-8-32)52(60)61/h1-28H,(H,54,55)(H,56,57)(H,58,59)(H,60,61) |
InChI-Schlüssel |
WSNFLEOVMUSZFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)C7=CC=C(C=C7)C(=O)O)C8=C5C=C(C=C8)C9=CC=C(C=C9)C(=O)O)C=C(C=C4)C1=CC=C(C=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one](/img/structure/B13658367.png)
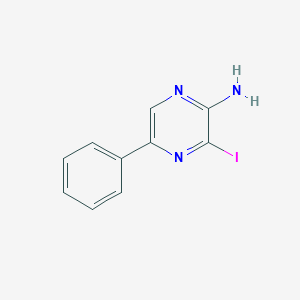
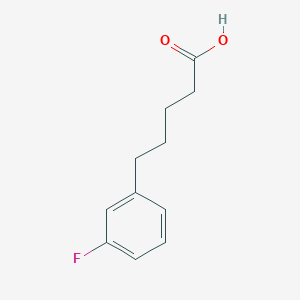
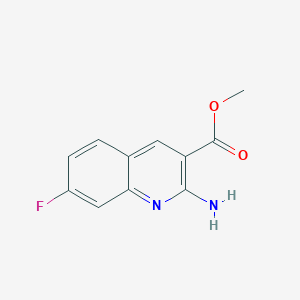


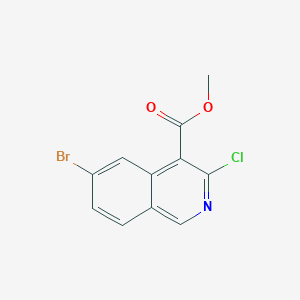
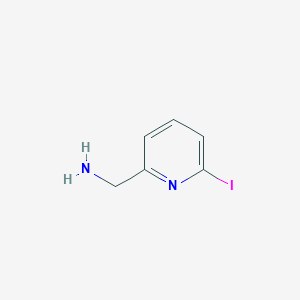
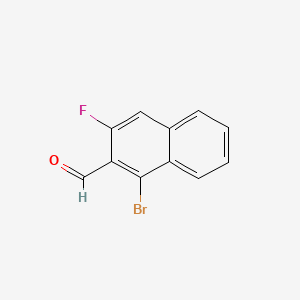
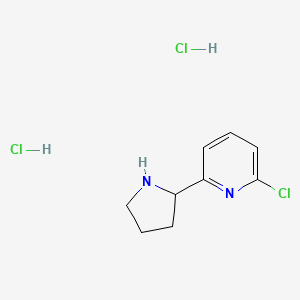


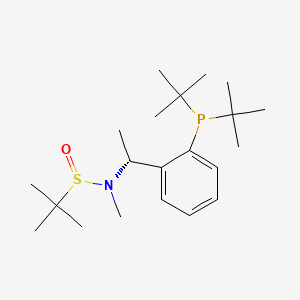
![3-Fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13658464.png)
